tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate typically involves organic synthesis techniques. The preparation method can include the reaction of tert-butyl carbamate with (3R,4R)-3-methoxypiperidine under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate is extensively used in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate can be compared with other similar compounds, such as:
tert-butyl N-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate: This compound has similar structural features but different functional groups.
tert-butyl N-[(3R,4R)-3-aminooxan-4-yl]carbamate: Another structurally related compound with distinct chemical properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9-;/m11./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOMHWIBSAZVOI-JBJOKHDISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1OC.CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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